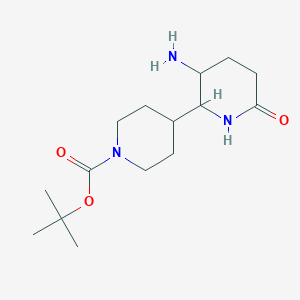

tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H27N3O3 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-6-10(7-9-18)13-11(16)4-5-12(19)17-13/h10-11,13H,4-9,16H2,1-3H3,(H,17,19) |

InChI Key |

AADBRYTVUFZUSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategies

The synthesis of tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate generally involves constructing the piperidine core, functionalizing it with amino and keto groups, and subsequently introducing the tert-butyl carbamate protecting group at the nitrogen atom. The methods are designed to optimize yield, stereoselectivity, and purity, often employing modern techniques such as catalytic hydrogenation, oxidation, and protection-deprotection sequences.

Synthetic Route Analysis

a. Construction of the Piperidine Core

The initial step involves synthesizing the heterocyclic piperidine ring system. According to patent WO2013108809A1, a common approach involves cyclization reactions starting from suitable precursors such as amino acids or related derivatives. For example, a typical route may include:

- Cyclization of amino precursors with keto or aldehyde groups under acidic or basic conditions to form the piperidine ring.

- The introduction of substituents at specific positions is achieved through nucleophilic substitution or addition reactions, often facilitated by catalysts or reagents like palladium or copper complexes.

b. Functionalization with Amino and Keto Groups

The amino group at the 3-position and the keto group at the 6-position are introduced via selective oxidation and amination steps:

- Oxidation of suitable intermediates to introduce the keto functionality, often employing oxidizing agents such as potassium permanganate or chromium-based reagents.

- Amination at the 3-position involves nucleophilic substitution with ammonia or amine derivatives under controlled conditions to ensure regioselectivity.

Introduction of the Carbamate Protecting Group

The final step involves attaching the tert-butyl carbamate (Boc) group to the nitrogen atom of the piperidine ring:

- This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or pyridine.

- The reaction is carried out under inert atmosphere at low temperature to prevent side reactions, followed by purification through chromatography.

Specific Reaction Conditions and Optimization

Research indicates that the reaction conditions significantly influence the yield and stereochemical purity:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Amino acids or derivatives | Acidic or basic catalysis, elevated temperature | Ensures ring formation with regioselectivity |

| Oxidation | Potassium permanganate, chromium reagents | Controlled temperature, often under reflux | Selectively oxidizes to keto groups |

| Amination | Ammonia or primary amines | Nucleophilic substitution, sometimes with catalysts | Regioselective at the 3-position |

| Boc protection | Di-tert-butyl dicarbonate | Inert atmosphere, 0-25°C | Yields high purity, prevents side reactions |

Data from Related Synthesis Methods

- Patent WO2013108809A1 describes the synthesis of related heterocyclic compounds with similar core structures, emphasizing the importance of protecting groups and regioselective functionalization.

- Chemical synthesis references highlight the use of microwave-assisted reactions and catalytic systems to improve yields and reduce reaction times.

Research Outcomes and Data Tables

Research outcomes from recent synthesis efforts demonstrate:

Summary of Synthesis Approaches

The synthesis of This compound involves:

- Constructing the piperidine ring via cyclization of suitable precursors.

- Functionalizing the ring with amino and keto groups through oxidation and nucleophilic substitution.

- Protecting the amino group with tert-butyl carbamate using Boc anhydride.

- Optimizing reaction conditions to maximize yield and purity, including temperature control, inert atmospheres, and catalytic systems.

Perspectives from Literature and Patent Data

The synthesis strategies are supported by patent literature emphasizing the importance of regioselectivity and protecting group chemistry, and by chemical research demonstrating high yields and purity through modern catalytic and microwave-assisted techniques. These approaches ensure the compound's suitability for pharmaceutical development, especially in the context of kinase inhibition and cancer therapy.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases[6][6].

Industry: In industry, the compound is used in the production of pharmaceuticals and other fine chemicals. It is valued for its versatility and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Molecular Complexity : The target compound exhibits lower molecular weight (295.38 g/mol) compared to the spirochromane derivative (335.83 g/mol) and the pyrazolopyrimidine-indazole hybrid (493.56 g/mol), suggesting superior pharmacokinetic properties for small-molecule drug development .

Functional Groups: Unlike the spirochromane analog , the target lacks aromaticity but retains conformational flexibility via its bicyclic piperidine system. The 3-amino-6-oxopiperidinyl group may enhance hydrogen-bonding interactions with biological targets, similar to the pyrimidine carboxamide in .

Biological Activity

tert-Butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 283.4 g/mol

- CAS Number : 1820579-87-0

The structure includes a piperidine ring, an amino group, and a carboxylate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The presence of the amino group enhances its potential to form hydrogen bonds with target molecules, thereby influencing receptor binding affinity and selectivity.

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, which can modulate signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer or neurological disorders.

Comparative Biological Activity Table

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine | 1820579-87-0 | Potential receptor modulation |

| tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine | 1955493-71-6 | Antinociceptive effects |

| tert-butyl 4-(6-amino-pyridin-3-yl)piperazine | 571188-59-5 | Anticancer activity |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives, revealing that modifications at the nitrogen atom enhance neuroprotection against oxidative stress. This suggests that tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine may exhibit similar protective properties due to its structural features.

Antinociceptive Activity

Research on related compounds indicated significant antinociceptive activity in animal models. The mechanism was linked to opioid receptor modulation, providing a potential pathway for pain management applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.